molecular formula C9H22N2O2S B4260908 2-[(1-ethylpropyl)amino]-N,N-dimethylethanesulfonamide

2-[(1-ethylpropyl)amino]-N,N-dimethylethanesulfonamide

Cat. No. B4260908
M. Wt: 222.35 g/mol
InChI Key: YVNRBZJVGFMVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-ethylpropyl)amino]-N,N-dimethylethanesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods. This compound has been found to have several biochemical and physiological effects and has been used in various laboratory experiments.

Mechanism of Action

The mechanism of action of 2-[(1-ethylpropyl)amino]-N,N-dimethylethanesulfonamide is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes.
Biochemical and Physiological Effects:
2-[(1-ethylpropyl)amino]-N,N-dimethylethanesulfonamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ion production has been found to have several physiological effects, including a decrease in blood pH and an increase in the excretion of bicarbonate ions in the urine.

Advantages and Limitations for Lab Experiments

2-[(1-ethylpropyl)amino]-N,N-dimethylethanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have several biochemical and physiological effects, which make it useful for various laboratory experiments. However, this compound also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in aqueous solutions. It also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 2-[(1-ethylpropyl)amino]-N,N-dimethylethanesulfonamide. One direction is the study of its effects on various physiological processes. Another direction is the study of its potential use as a therapeutic agent for various diseases. Additionally, the synthesis of new derivatives of this compound and the study of their properties and effects could also be a future direction for research.

Scientific Research Applications

2-[(1-ethylpropyl)amino]-N,N-dimethylethanesulfonamide has been widely used in scientific research. It has been used as a reagent in the synthesis of various compounds. It has also been used as a ligand in the preparation of metal complexes. This compound has been found to have several biochemical and physiological effects and has been used in various laboratory experiments.

properties

IUPAC Name

N,N-dimethyl-2-(pentan-3-ylamino)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O2S/c1-5-9(6-2)10-7-8-14(12,13)11(3)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNRBZJVGFMVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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